molecular formula C13H11NO3 B13978180 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-5-phenyl-

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-5-phenyl-

Cat. No.: B13978180
M. Wt: 229.23 g/mol
InChI Key: WIYYWEHSORRWFR-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-5-phenyl- is a heterocyclic organic compound. It belongs to the class of pyridinecarboxylic acids, which are derivatives of pyridine with a carboxyl group attached. This compound is characterized by the presence of a phenyl group at the 5-position, a methyl group at the 1-position, and an oxo group at the 2-position of the dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-5-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of 3-pyridinecarboxylic acid with appropriate reagents to introduce the phenyl, methyl, and oxo groups. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-5-phenyl- has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and uses in drug development.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-Pyridinecarboxylic acid): Differing in the position of the carboxyl group.

    Nicotinic acid (3-Pyridinecarboxylic acid):

    Isonicotinic acid (4-Pyridinecarboxylic acid): With the carboxyl group at the 4-position.

Uniqueness

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl, methyl, and oxo groups at specific positions differentiates it from other pyridinecarboxylic acids and influences its reactivity and applications.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-methyl-2-oxo-5-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-14-8-10(9-5-3-2-4-6-9)7-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17)

InChI Key

WIYYWEHSORRWFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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